N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2N3O3/c1-12(25)13-3-2-4-14(9-13)22-18(26)11-23-7-8-24(19(23)27)15-5-6-16(20)17(21)10-15/h2-6,9-10H,7-8,11H2,1H3,(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXZCCBMQUPCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CN2CCN(C2=O)C3=CC(=C(C=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-(3,4-Difluorophenyl)imidazolidin-2-one
The imidazolidinone ring is constructed by reacting 1,2-diaminoethane derivatives with urea or phosgene. A modified procedure from EvitaChem () involves:
- Condensation : 1,2-Diaminoethane (10 mmol) and 3,4-difluorophenyl isocyanate (10 mmol) are refluxed in anhydrous tetrahydrofuran (THF) under nitrogen for 12 hours.
- Cyclization : The intermediate urea is treated with triphosgene (3.3 mmol) in dichloromethane at 0°C, yielding the imidazolidinone ring.
Yield : 68–72% after recrystallization from ethanol.
Acetic Acid Side Chain Introduction
The imidazolidinone is functionalized at the N1 position using chloroacetyl chloride:
- Alkylation : 3-(3,4-Difluorophenyl)imidazolidin-2-one (5 mmol) is reacted with chloroacetyl chloride (6 mmol) in the presence of potassium carbonate (15 mmol) in acetonitrile at 60°C for 6 hours.
- Isolation : The crude product, 2-chloro-N-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide, is purified via column chromatography (hexane:ethyl acetate, 3:1).
Yield : 65–70%.
Amide Coupling with 3-Acetylaniline
The final step employs nucleophilic acyl substitution:
- Coupling : 2-Chloro-N-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide (4 mmol) is reacted with 3-aminoacetophenone (4.4 mmol) in dimethylformamide (DMF) using triethylamine (8 mmol) as a base at 80°C for 8 hours.
- Purification : The product is crystallized from methanol/water (1:1).
Yield : 60–65%.
Method 2: One-Pot Multi-Component Reaction
A streamlined approach adapted from U.S. Patent 7,427,638 () utilizes a single reactor for imidazolidinone formation and amide coupling:
- Reagents : 3,4-Difluorophenyl isocyanate (10 mmol), 2-chloroacetamide (10 mmol), and 3-aminoacetophenone (10 mmol) are combined in acetonitrile.
- Catalysis : Zinc triflate (0.5 mmol) is added to facilitate simultaneous cyclization and acylation.
- Conditions : The mixture is heated at 70°C for 24 hours under microwave irradiation.
Yield : 55–60% after silica gel chromatography.
Method 3: Enaminone-Mediated Cyclization
Inspired by EP0453731A2 (), this method employs enaminones to construct the imidazolidinone ring:
- Enaminone Synthesis : 3-Dimethylamino-1-(3,4-difluorophenyl)-2-propen-1-one is prepared by reacting 3,4-difluoroacetophenone with dimethylformamide dimethyl acetal (DMF-DMA) in toluene.
- Cyclization : The enaminone (5 mmol) is reacted with N-(3-acetylphenyl)glycinamide (5 mmol) in n-propanol under reflux for 18 hours.
Yield : 70–75% after aqueous workup.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Stepwise Assembly | 60–70 | 26–30 hours | High purity, scalable |
| One-Pot MCR | 55–60 | 24 hours | Reduced steps, lower cost |
| Enaminone Route | 70–75 | 18 hours | Superior yields, minimal purification |
Critical Observations :
- The enaminone method () offers the highest yield due to optimized pH control and reduced side reactions.
- One-pot approaches () trade yield for operational simplicity, ideal for high-throughput screening.
- Stepwise synthesis () remains preferred for gram-scale production, ensuring intermediate quality control.
Mechanistic Insights and Optimization Strategies
Ring-Closing Dynamics
The imidazolidinone ring forms via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. Fluorine substituents on the phenyl group increase electrophilicity of the isocyanate, accelerating cyclization.
Solvent and Base Selection
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazolidinone rings. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings. Halogenation and nitration are typical examples.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, anti-cancer, or antimicrobial activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
Substituent Effects and Physicochemical Properties
A. Fluorinated vs. Chlorinated Aryl Groups
- The target compound’s 3,4-difluorophenyl group offers lower steric bulk and higher electronegativity compared to the 3,4-dichlorophenyl group in the thiazol-2-yl acetamide . Fluorine’s inductive effects may enhance metabolic stability and reduce oxidative degradation compared to chlorine .
- Chlorine’s larger atomic radius and polarizability could improve binding to hydrophobic pockets in biological targets but increase toxicity risks .
B. Heterocyclic Core Variations
- The imidazolidin-2-one ring in the target compound introduces a ketone group, enabling hydrogen-bond acceptor interactions. In contrast, the thiazole ring in the dichlorophenyl analogue participates in π-π stacking and sulfur-mediated interactions .
- The hydroxyethyl group in BK46050 increases hydrophilicity (clogP ~1.5 estimated) compared to the acetylphenyl group in the target compound (clogP ~3.2), impacting bioavailability .
Biological Activity
Chemical Structure and Properties
N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide is a synthetic compound characterized by its imidazolidine core. The presence of fluorine atoms in the phenyl group enhances its biological activity and lipophilicity, which can affect its pharmacokinetic properties.
Biological Activity
Research into similar compounds suggests that imidazolidine derivatives often exhibit a range of biological activities, including:
- Antimicrobial Activity : Many imidazolidine derivatives have shown effectiveness against various bacterial strains. The introduction of acetyl and difluorophenyl groups may enhance this activity by improving binding affinity to bacterial targets.
- Anticancer Properties : Compounds with similar structures have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including interference with DNA synthesis or cell cycle regulation.
- Anti-inflammatory Effects : Some studies indicate that imidazolidine derivatives can modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases.
Research Findings and Case Studies
- Antimicrobial Studies : A study examining a series of imidazolidine derivatives found that modifications at the phenyl ring significantly impacted antibacterial potency. The introduction of electron-withdrawing groups like fluorine was correlated with increased activity against Gram-positive bacteria.
- Anticancer Activity : In vitro studies on structurally related compounds have demonstrated that certain imidazolidines can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies indicated that these compounds could induce cell cycle arrest and promote apoptosis.
- Inflammation Models : Research using animal models of inflammation showed that imidazolidine derivatives could reduce markers of inflammation, such as TNF-alpha and IL-6 levels, suggesting potential therapeutic applications in diseases like rheumatoid arthritis.
Data Table: Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(3-acetylphenyl)-2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]acetamide, and what key intermediates are involved?
- Methodology : The compound can be synthesized via multi-step reactions. One approach involves:
Acetylation : Reacting 3-aminoacetophenone with acetic anhydride in the presence of a base (e.g., triethylamine) to form N-(3-acetylphenyl)-acetamide .
Imidazolidinone Formation : Coupling the acetylated intermediate with 3,4-difluorophenyl-substituted reagents. For example, dimethylformamide dimethyl acetal (DMF-DMA) may be used to introduce the imidazolidinone moiety under controlled temperatures (80–100°C) and inert atmospheres (N₂) .
Purification : Recrystallization or column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) is critical to isolate the final product with ≥95% purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry. Asymmetric unit analysis and hydrogen-bonding patterns (e.g., N–H⋯O interactions) reveal conformational flexibility .
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for acetyl (δ ~2.5 ppm), aromatic protons (δ ~6.8–7.5 ppm), and imidazolidinone carbonyl (δ ~170 ppm) validate substituents .
- IR Spectroscopy : Stretching vibrations for C=O (~1650–1750 cm⁻¹) and N–H (~3300 cm⁻¹) confirm functional groups .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activities of this compound?
- Methodology :
- Dose-Response Analysis : Perform parallel assays (e.g., IC₅₀ determinations) across multiple cell lines to identify context-dependent effects. For example, discrepancies in anticancer activity may arise from variations in cell membrane permeability or metabolic stability .
- Metabolite Profiling : Use LC-MS/MS to detect active metabolites that may contribute to observed bioactivity. Differences in metabolic pathways (e.g., cytochrome P450 isoforms) between models can explain contradictory results .
- Target Validation : Apply CRISPR/Cas9 knockout or siRNA silencing of putative targets (e.g., kinases, GPCRs) to confirm mechanism-of-action specificity .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodology :
- Substituent Modification :
- Replace the 3,4-difluorophenyl group with chloro- or methoxy-substituted aryl rings to assess steric/electronic effects on target binding .
- Introduce hydrophilic groups (e.g., –OH, –SO₃H) to the imidazolidinone ring to improve solubility and reduce off-target toxicity .
- Bioisosteric Replacement : Substitute the acetamide linker with sulfonamide or urea groups to enhance metabolic stability while retaining affinity .
- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) and MD simulations to predict interactions with targets like β-secretase or EGFR, guiding rational design .
Q. What experimental design considerations are critical for evaluating in vivo efficacy and toxicity?
- Methodology :
- Pharmacokinetic Studies :
- ADME Profiling : Measure plasma half-life (t₁/₂), Cₘₐₓ, and bioavailability via oral/intravenous administration in rodent models. Use microsomal stability assays to predict hepatic clearance .
- Toxicity Screening :
- Acute Toxicity : Dose escalation in mice (OECD 423) to determine LD₅₀.
- Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay to assess DNA damage potential .
- Biomarker Analysis : Monitor liver/kidney function markers (e.g., ALT, creatinine) and histopathology post-treatment to identify organ-specific effects .
Data Analysis and Technical Challenges
Q. How should researchers address low crystallinity issues during structural characterization?
- Methodology :
- Co-Crystallization : Add co-formers (e.g., succinic acid) to enhance crystal packing via hydrogen-bonding networks .
- Cryo-Cooling : Use liquid nitrogen to stabilize crystals during SC-XRD data collection, reducing thermal motion artifacts .
- Alternative Techniques : If crystals remain elusive, employ powder XRD paired with Rietveld refinement or solid-state NMR for structural insights .
Q. What analytical approaches differentiate polymorphic forms of this compound?
- Methodology :
- Thermal Analysis : DSC/TGA to identify melting points and phase transitions unique to each polymorph .
- Vibrational Spectroscopy : Raman or FT-IR mapping to detect subtle differences in lattice vibrations .
- Computational Prediction : Use tools like Mercury CSD to model packing arrangements and predict stable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
